1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride
Overview
Description
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride, also known as MPBH, is a chemical compound used in scientific research. It is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and inflammation. MPBH has been studied for its potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Mechanism of Action
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and inflammation. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride binds to a specific site on the receptor, causing it to become more sensitive to the neurotransmitter acetylcholine. This results in increased activity of the receptor, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in the gut, making it a potential therapeutic option for inflammatory bowel disease. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been shown to have minimal side effects and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride is not currently approved for use in humans, so its potential therapeutic applications are still being studied. In addition, the synthesis of 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride can be complex and time-consuming, making it difficult to produce large quantities for research purposes.
Future Directions
There are several potential future directions for research on 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has also been studied for its potential use in treating pain, as it has been shown to reduce pain sensitivity in animal models. In addition, further research is needed to better understand the mechanism of action of 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride and its potential therapeutic applications.
Scientific Research Applications
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In addition, 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive deficits in animal models of the disorder. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has also been studied for its potential use in treating inflammatory bowel disease, as it has been shown to reduce inflammation in the gut.
properties
IUPAC Name |
(1-methylpiperidin-4-yl) 4-bromobenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-15-8-6-12(7-9-15)17-13(16)10-2-4-11(14)5-3-10;/h2-5,12H,6-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFENISHHKUCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-piperidinyl 4-bromobenzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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